

Application Note: Quantitative Analysis of DEHP and its Metabolites by LC-MS/MS

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Compound of Interest		
Compound Name:	DEHP (Standard)	
Cat. No.:	B3432700	Get Quote

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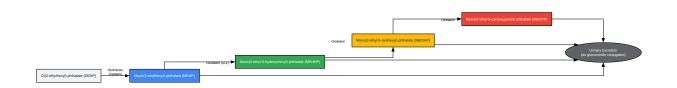
Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that can leach from consumer and medical products, leading to widespread human exposure. Due to its potential endocrine-disrupting properties, monitoring DEHP and its metabolites is crucial for assessing human exposure and understanding its toxicological implications. This application note provides a detailed protocol for the sensitive and selective quantification of DEHP and its primary metabolites in human urine and serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary metabolites covered include Mono(2-ethylhexyl) phthalate (MEHP), Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHP), Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP).

Metabolic Pathway of DEHP

DEHP is rapidly metabolized in the body. The initial step involves hydrolysis to its primary metabolite, MEHP, which is then further oxidized to form secondary metabolites like MEHHP, MEOHP, and MECPP. These metabolites are often conjugated with glucuronic acid before being excreted in the urine.[1] Understanding this pathway is key to selecting the appropriate biomarkers for exposure assessment.





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Caption: Metabolic pathway of DEHP in the human body.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for DEHP metabolites from various studies, providing a reference for expected method sensitivity.

Table 1: LODs and LOQs for DEHP Metabolites in Human Urine (ng/mL)

Metabolite	LOD Range (ng/mL)	LOQ Range (ng/mL)	Reference
MEHP	0.11 - 1.2	0.24 - 5.0	[2][3]
MEHHP	0.15 - 0.28	0.50 - 0.58	[2]
MEOHP	0.15 - 0.28	0.50 - 0.58	[2]
MECPP	0.03 - 1.4	-	

Table 2: LODs and LOQs for DEHP Metabolites in Human Serum (ng/mL)



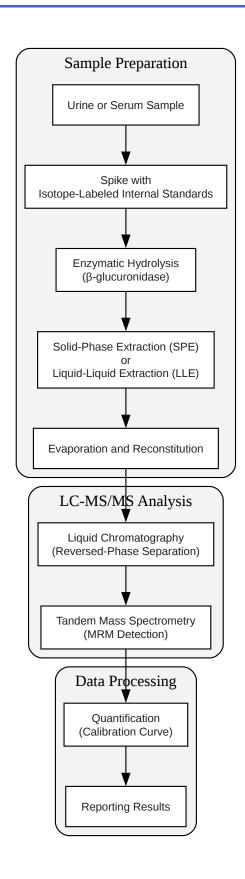
Metabolite	LOD Range (ng/mL)	LOQ Range (ng/mL)	Reference
MEHP	0.08 - 0.67	5.0	
MEHHP	0.08 - 0.67	-	-
MEOHP	0.08 - 0.67	-	-

Experimental Protocols

This section provides detailed protocols for sample preparation of human urine and serum, followed by the LC-MS/MS analysis parameters.

Experimental Workflow





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Caption: General workflow for LC-MS/MS analysis of DEHP metabolites.



Protocol 1: Sample Preparation of Human Urine using SPE

This protocol is adapted for the extraction of DEHP metabolites from urine.

- Sample Pre-treatment:
 - Thaw frozen urine samples and vortex to homogenize.
 - Pipette 1.0 mL of urine into a glass tube.
 - Add 50 μL of an internal standard spiking solution containing isotope-labeled MEHP,
 MEHHP, MEOHP, and MECPP.
 - Add 250 μL of 1 M ammonium acetate buffer (pH 6.5).
 - Add 10 μL of β-glucuronidase enzyme solution.
 - Vortex the sample gently and incubate at 37°C for 2 hours to deconjugate the metabolites.
- Solid-Phase Extraction (SPE):
 - Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) with 2 mL of methanol followed by 2 mL of 0.1 M formic acid. Do not allow the cartridge to dry.
 - Loading: Dilute the incubated urine sample with 4 mL of 0.1 M formic acid and load it onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
 - Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 10% methanol in water to remove interferences.
 - Elution: Elute the target metabolites with 2 mL of acetonitrile into a clean collection tube.
- Final Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.



- \circ Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% acetic acid).
- Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation of Human Serum using LLE

This protocol is suitable for the extraction of DEHP and its metabolites from serum.

- Sample Pre-treatment:
 - Pipette 0.5 mL of serum into a glass tube.
 - Add 50 μL of the internal standard spiking solution.
 - Add 0.5 mL of acetone to precipitate proteins. Vortex for 30 seconds.
 - Centrifuge at 3000 rpm for 10 minutes.
- Liquid-Liquid Extraction (LLE):
 - Transfer the supernatant to a new glass tube.
 - Acidify the sample by adding 50 μ L of 1 M HCl.
 - Add 2 mL of hexane, vortex vigorously for 2 minutes.
 - Centrifuge at 3000 rpm for 5 minutes to separate the phases.
 - Carefully transfer the upper organic layer (hexane) to a clean tube.
 - Repeat the extraction step with another 2 mL of hexane and combine the organic layers.
- Final Preparation:
 - Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40°C.



- \circ Reconstitute the residue in 100 μ L of the initial mobile phase.
- Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Method Parameters

The following are typical parameters for the analysis. Instrument-specific optimization is recommended.

Table 3: Liquid Chromatography Parameters

Parameter	Setting
Column	C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Acetic Acid in Water
Mobile Phase B	0.1% Acetic Acid in Acetonitrile/Methanol
Gradient	Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40°C

Table 4: Mass Spectrometry Parameters (Negative Ionization Mode)



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
MEHP	277.2	134.1	-20
MEHHP	293.2	121.1	-18
MEOHP	291.2	121.1	-18
MECPP	307.2	121.1	-20
¹³ C ₄ -MEHP (IS)	281.2	138.1	-20
¹³ C ₄ -MEHHP (IS)	297.2	125.1	-18
¹³ C ₄ -MEOHP (IS)	295.2	125.1	-18

Note: Collision energies are instrument-dependent and require optimization.

Conclusion

This application note outlines a robust and sensitive LC-MS/MS method for the quantification of DEHP and its key metabolites in human urine and serum. The detailed protocols for sample preparation using both SPE and LLE, combined with optimized LC-MS/MS parameters, provide a reliable framework for researchers in toxicology, environmental health, and drug development to accurately assess human exposure to DEHP.

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